Cyclopropanamine, 1-[4-(1-methylethyl)phenyl]- Cyclopropanamine, 1-[4-(1-methylethyl)phenyl]-
Brand Name: Vulcanchem
CAS No.:
VCID: VC16896309
InChI: InChI=1S/C12H17N/c1-9(2)10-3-5-11(6-4-10)12(13)7-8-12/h3-6,9H,7-8,13H2,1-2H3
SMILES:
Molecular Formula: C12H17N
Molecular Weight: 175.27 g/mol

Cyclopropanamine, 1-[4-(1-methylethyl)phenyl]-

CAS No.:

Cat. No.: VC16896309

Molecular Formula: C12H17N

Molecular Weight: 175.27 g/mol

* For research use only. Not for human or veterinary use.

Cyclopropanamine, 1-[4-(1-methylethyl)phenyl]- -

Specification

Molecular Formula C12H17N
Molecular Weight 175.27 g/mol
IUPAC Name 1-(4-propan-2-ylphenyl)cyclopropan-1-amine
Standard InChI InChI=1S/C12H17N/c1-9(2)10-3-5-11(6-4-10)12(13)7-8-12/h3-6,9H,7-8,13H2,1-2H3
Standard InChI Key GDEHJAXVIQOTPY-UHFFFAOYSA-N
Canonical SMILES CC(C)C1=CC=C(C=C1)C2(CC2)N

Introduction

Structural and Molecular Characteristics

The compound’s structure features a cyclopropane ring directly bonded to a primary amine group and a 4-isopropylphenyl substituent. The cyclopropane ring introduces significant ring strain, which influences both the compound’s reactivity and its interactions with biological targets. Key physicochemical properties include:

PropertyValue
Molecular FormulaC12H17N\text{C}_{12}\text{H}_{17}\text{N}
Molecular Weight175.27 g/mol
IUPAC Name1-(4-propan-2-ylphenyl)cyclopropan-1-amine
SMILESCC(C)C1=CC=C(C=C1)C2(CC2)N
InChIKeyGDEHJAXVIQOTPY-UHFFFAOYSA-N

The para-substituted isopropyl group enhances the compound’s lipophilicity, potentially improving membrane permeability. Stereochemical variations, such as those seen in the hydrochloride derivative (1S,2R)-1-(4-isopropylphenyl)-2-methylcyclopropan-1-amine, further modulate biological activity, underscoring the importance of spatial configuration.

Synthesis and Chemical Reactivity

Synthetic routes to 1-(4-isopropylphenyl)cyclopropan-1-amine typically involve cyclopropanation strategies. One method employs the cyclization of β-nitroalcohols to form nitrocyclopropanes, followed by reduction to yield the primary amine. For example:

Nitrocyclopropane intermediateLiAlH4Cyclopropanamine derivative\text{Nitrocyclopropane intermediate} \xrightarrow{\text{LiAlH}_4} \text{Cyclopropanamine derivative}

Alternative approaches include transition metal-catalyzed cyclopropanation of alkenes with diazo compounds, though this requires precise control of reaction conditions (e.g., temperature, solvent polarity). The hydrochloride salt derivative is synthesized via protonation of the free base, enhancing solubility for pharmacological testing.

Biological Activity and Mechanistic Insights

Antiproliferative Effects

In vitro studies demonstrate that phenylcyclopropanamine derivatives inhibit the proliferation of U937 human myeloid leukemia cells, with IC50_{50} values in the micromolar range. Mechanistically, these compounds interfere with cell cycle progression by modulating cyclin-dependent kinases (CDKs), though the exact molecular target remains under investigation. Notably, the parent compound exhibits selectivity, sparing normal cells at concentrations toxic to cancer cells.

Protease Inhibition

Structural analogs, such as (1S,2R)-1-(4-isopropylphenyl)-2-methylcyclopropan-1-amine hydrochloride, show inhibitory activity against cysteine proteases—enzymes implicated in neurodegenerative diseases and cancer metastasis. The cyclopropane ring’s rigidity likely facilitates binding to the protease active site, as evidenced by molecular docking simulations.

Applications in Drug Development

The compound’s dual functionality—amine basicity and aromatic hydrophobicity—makes it a versatile scaffold for drug design. Key applications include:

  • Oncology: As a lead compound for targeting hematological malignancies.

  • Neuropharmacology: Analogous structures inhibit dopamine reuptake transporters, suggesting potential in Parkinson’s disease therapy .

  • Antimicrobial Agents: Cyclopropane amines exhibit broad-spectrum activity against Gram-positive bacteria, though this remains underexplored for the 4-isopropyl derivative.

Comparative Analysis with Structural Analogs

Positional Isomerism

The 3-isopropyl isomer (CAS: 943925-11-9) exhibits distinct physicochemical properties, including altered logP values and hydrogen-bonding capacity, due to the meta-substituted isopropyl group . Biological testing reveals reduced antiproliferative activity compared to the para isomer, highlighting the importance of substituent positioning .

Chiral Derivatives

The (1S,2R)-configured hydrochloride salt demonstrates enhanced protease inhibition compared to its enantiomer, emphasizing the role of stereochemistry in drug-receptor interactions.

Future Directions and Challenges

While preclinical data are promising, key challenges remain:

  • Optimizing Bioavailability: The compound’s low aqueous solubility may limit in vivo efficacy. Prodrug strategies or nanoformulations could address this.

  • Target Identification: CRISPR-Cas9 screens and chemoproteomics are needed to elucidate molecular targets.

  • Toxicology Profiles: Chronic toxicity studies in animal models are essential prior to clinical translation.

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